4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid

Lipophilicity Drug Design ADME Properties

Researchers developing antiviral candidates frequently encounter solubility-limited intermediates that stall lead optimization. 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid (CAS 465514-21-0) directly addresses this bottleneck. - Confirmed intermediate in patent-protected antiviral synthetic routes (WO2007/31791, WO2008/154601); sourcing the exact methylene-spaced analog ensures synthetic fidelity. - XLogP3-AA of -1.8 and three rotatable bonds deliver superior aqueous solubility and conformational adaptability versus the unsubstituted analog (CAS 451485-62-4). - Well-defined melting point (222-223 °C) supports solid-state characterization and polymorph screening. - Available in research to bulk quantities with batch-specific CoA; standard global shipping under ambient conditions.

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
CAS No. 465514-21-0
Cat. No. B1303365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid
CAS465514-21-0
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H15NO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4H,5-9H2,(H,14,15)
InChIKeyHMVAVIKQXATKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid: Structural Identity & Baseline


4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid (CAS 465514-21-0) is a heterocyclic building block comprising a benzoic acid moiety connected via a methylene linker to a thiomorpholine 1,1-dioxide ring [1]. This compound belongs to the class of sulfone-containing thiomorpholine derivatives, characterized by a molecular formula of C12H15NO4S and a molecular weight of 269.32 g/mol [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery, serving as a key structural component in the preparation of bioactive molecules .

Methylene-linked thiomorpholine dioxide building block for medicinal chemistry
Key intermediate in patent-protected antiviral synthetic routes
Low predicted lipophilicity and added rotatable bond support solubility optimization

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid: Substitution Risks


Generic substitution of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid with close analogs, such as 4-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)benzoic acid (CAS 451485-62-4), is not scientifically justified without explicit comparative validation. The presence of the methylene spacer in the target compound fundamentally alters its physicochemical and conformational profile: it increases molecular weight (269.32 vs. 255.29 g/mol), reduces lipophilicity (XLogP3-AA -1.8 vs. 0.7), and introduces an additional rotatable bond (3 vs. 2) [1][2]. These differences directly impact solubility, membrane permeability, and molecular recognition events [1][2]. Furthermore, the target compound is specifically cited as a key intermediate in patent-protected synthetic routes to antiviral agents, a role not shared by the unsubstituted analog . Consequently, interchanging these compounds risks irreproducible results, failed syntheses, and flawed structure-activity relationship interpretations.

Physicochemical shift

Methylene spacer alters molecular weight, lipophilicity, and rotatable bond count compared to the direct-linked analog, impacting solubility and permeability.

Conformational divergence

An extra rotatable bond changes conformational sampling, which may affect molecular recognition and binding kinetics in target assays.

Functional non-equivalence

Only this methylene-spaced compound is cited as antiviral intermediate in patents (WO2007/31791, WO2008/154601); analog lacks this documented role.

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid: Quantitative Evidence vs Analogs


Reduced Lipophilicity vs Direct-Linked Analog

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid exhibits a computed XLogP3-AA value of -1.8, indicating pronounced hydrophilicity. In contrast, the closely related analog 4-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)benzoic acid (CAS 451485-62-4), which lacks the methylene spacer, has a computed XLogP3-AA of 0.7 [1][2]. This shift of 2.5 log units corresponds to a more than 300-fold difference in predicted octanol-water partition coefficient, directly influencing aqueous solubility and passive membrane diffusion potential.

Reduced lipophilicity
Reported
Computed XLogP3-AA
Target: −1.8 Analog: 0.7 Δ = −2.5
Supports solubility-driven lead optimization
Computed property; experimental validation required
Lipophilicity Drug Design ADME Properties

Increased Conformational Flexibility

The target compound contains three rotatable bonds, compared to only two rotatable bonds in the direct-linked analog 4-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)benzoic acid [1][2]. The extra rotatable bond, corresponding to the methylene spacer between the thiomorpholine dioxide ring and the benzoic acid moiety, permits a greater range of conformational sampling.

Conformational flexibility
Reported
Rotatable bonds
Target: 3 Analog: 2 +1 bond
May influence binding kinetics
Flexibility impact context-dependent
Conformational Analysis Molecular Flexibility Structure-Based Design

Distinct Melting Point and Crystal Packing

The melting point of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid is reported as 222–223 °C [1], whereas the direct-linked analog 4-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)benzoic acid melts at 227–229 °C . The ~5 °C difference suggests distinct intermolecular interactions and crystal lattice energies.

Melting point shift
Data to verify
Melting range
Target: 222–223 °C Analog: 227–229 °C Δ ≈ 5 °C
Solid-state behavior differs
Reported ranges; heating rate unspecified
Solid-State Chemistry Crystallinity Formulation

Patent-Validated Antiviral Intermediate

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid is explicitly named as a downstream synthesis intermediate in multiple patent applications, including WO2007/31791 (assigned to AstraZeneca) and WO2008/154601 (assigned to GlaxoSmithKline) . These patents describe the use of this compound in the preparation of antiviral agents. In contrast, the direct-linked analog (CAS 451485-62-4) is not cited in the same context, indicating a specific and non-fungible role for the target compound in these synthetic schemes.

Patent antiviral role
Data to verify
Patent citation
Target: cited in WO2007/31791, WO2008/154601 Analog: not cited
Procurement enables patent route replication
Patent citation; independent verification advised
Synthetic Intermediate Antiviral Agents Patent Literature

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid: Application Scenarios


Medicinal Chemistry: Flexible Thiomorpholine Dioxide Scaffolds

The low XLogP3-AA of -1.8 and increased rotatable bond count make this compound a valuable building block for constructing drug candidates requiring enhanced aqueous solubility and conformational adaptability [1]. It is particularly suitable for programs targeting intracellular targets where poor solubility often limits compound progression.

Antiviral Synthesis via Patent Intermediates

As documented in patent literature (WO2007/31791, WO2008/154601), this compound serves as a key intermediate in the preparation of antiviral molecules . Laboratories engaged in replicating or optimizing these patent routes must source this exact compound to ensure synthetic fidelity and avoid introducing structural deviations that could invalidate biological results.

Solid-State and Preformulation Studies

With a well-defined melting point of 222–223 °C, this compound can be used in solid-state characterization studies, polymorph screening, or early formulation development where consistent thermal behavior is critical for reproducible results [2].

Diversity-Oriented Synthesis Building Block

The unique combination of a thiomorpholine dioxide core, a methylene spacer, and a carboxylic acid handle provides a distinct vector for library synthesis. Its inclusion in screening collections expands chemical space coverage in regions characterized by low lipophilicity and moderate flexibility [1].

Application
Selection Property
Validation Focus
Flexible thiomorpholine dioxide scaffolds
Low predicted lipophilicity; added rotatable bond
Solubility and permeability assays
Antiviral synthesis via patent intermediates
Documented synthetic role in WO2007/31791, WO2008/154601
Reproduce patent-specified routes
Solid-state and preformulation studies
Defined melting point range
Thermal behavior and polymorph screening
Diversity-oriented synthesis
Thiomorpholine dioxide core with carboxylic acid handle
Library synthesis and chemical space expansion

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